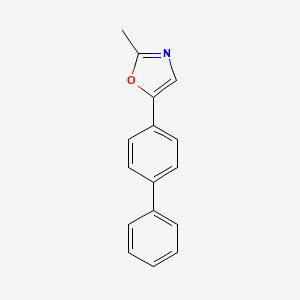

5-(4-Biphenylyl)-2-methyloxazole

Description

Historical Context of Oxazole (B20620) Synthesis and Functionalization

The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, has been a subject of chemical synthesis and study for over a century. numberanalytics.com Its discovery dates back to the early 20th century, with the first synthesis reported in 1917. numberanalytics.com One of the classical methods for forming the oxazole ring is the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylaminoketones. wikipedia.org Another pivotal development was the van Leusen reaction, which uses tosylmethyl isocyanide (TosMIC) to construct the oxazole ring from aldehydes, providing a pathway to 5-substituted oxazoles. nih.gov

The functionalization of the oxazole ring is key to its utility. The reactivity of the ring is well-defined: electrophilic substitution reactions typically occur at the C5 position, while nucleophilic substitutions are less common but can happen at the C2 position, especially if a good leaving group is present. wikipedia.orgtandfonline.com Modern synthetic strategies often employ regioselective metallation of the oxazole ring, followed by transition metal-catalyzed cross-coupling reactions, to install a wide variety of substituents and build complex molecules. researchgate.net This extensive history of synthesis and functionalization has made oxazoles readily accessible scaffolds for diverse applications. researchgate.nete-bookshelf.de

Significance of the Biphenyl (B1667301) Moiety in Organic Synthesis and Materials Science

The biphenyl moiety, consisting of two phenyl rings connected by a single bond, is a fundamental building block in organic chemistry and materials science. rsc.orgarabjchem.org Its rigid structure provides a defined orientation for substituents, making it a valuable scaffold in drug design. biosynce.comblumberginstitute.org Numerous pharmaceuticals incorporate the biphenyl unit to enhance biological activity, influence solubility, and improve metabolic stability. arabjchem.orgbiosynce.comontosight.ai

In materials science, biphenyl derivatives are crucial for the development of liquid crystals, and their conjugated system makes them suitable for use in organic light-emitting diodes (OLEDs). rsc.org The synthesis of functionalized biphenyls has been significantly advanced by cross-coupling reactions, most notably the Suzuki-Miyaura reaction and the Ullmann reaction, which allow for the efficient formation of the biaryl bond. rsc.orgwikipedia.org The stability and versatile functionalization of the biphenyl scaffold have cemented its importance across various scientific disciplines. arabjchem.orgbiosynce.com

Current Research Landscape of Substituted Oxazoles

Substituted oxazoles are at the forefront of current research, particularly in medicinal chemistry and materials science. e-bookshelf.de The oxazole nucleus is considered a "privileged" scaffold because it appears in a wide range of biologically active compounds. researchgate.net Researchers are actively developing oxazole derivatives as potent anticancer, antibacterial, antiviral, anti-inflammatory, and antidiabetic agents. tandfonline.comresearchgate.netmdpi.com For instance, certain 2,4,5-trisubstituted oxazoles have been investigated as highly potent antitubulin agents for cancer therapy. nih.gov More recently, novel oxazole-based compounds have been designed as ferroptosis inhibitors with potential applications in treating central nervous system diseases. nih.gov

Beyond medicine, oxazole derivatives are valued for their photophysical properties. wordpress.com Their strong fluorescence makes them useful as scintillators, laser dyes, and components in light-emitting diodes. wordpress.com The ongoing research into substituted oxazoles continues to uncover new synthetic methodologies and expand their applications, driven by the unique and tunable properties of this heterocyclic system. tandfonline.comresearchgate.net

Rationale for Investigating 5-(4-Biphenylyl)-2-methyloxazole

While specific, detailed research findings on this compound are not extensively documented in the surveyed literature, a strong rationale for its investigation can be constructed based on the known properties of its constituent parts. The compound strategically combines the electronically active biphenyl group with a simple 2-methyl-substituted oxazole core.

The placement of the biphenyl moiety at the C5 position is significant, as this is a common site for functionalization in many biologically active oxazoles and a position known to influence the molecule's electronic properties. tandfonline.com The methyl group at the C2 position provides a minimal steric and electronic footprint, making this compound an ideal model system. It allows for the fundamental photophysical and biological properties of the biphenylyl-oxazole pharmacophore to be studied without significant interference from other large substituents.

Investigations into related structures, such as 2-(4-biphenyl)-5-phenyloxazole (BPO) and other polysubstituted biphenyl-oxazoles, have shown their utility as fluorescent probes and scintillators. wordpress.comsigmaaldrich.com Furthermore, 2-methyloxazole (B1590312) derivatives are a key feature in potent anticancer agents. nih.gov Therefore, synthesizing and characterizing this compound would provide valuable data, bridging the gap between materials science and medicinal chemistry applications for this class of compounds. Its study could elucidate core structure-activity relationships, paving the way for the design of more complex and potent derivatives.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H13NO |

|---|---|

Molecular Weight |

235.28 g/mol |

IUPAC Name |

2-methyl-5-(4-phenylphenyl)-1,3-oxazole |

InChI |

InChI=1S/C16H13NO/c1-12-17-11-16(18-12)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-11H,1H3 |

InChI Key |

NMMOSGSWKVZOKK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(O1)C2=CC=C(C=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 5 4 Biphenylyl 2 Methyloxazole

Classical Approaches to Oxazole (B20620) Ring Formation with Aryl Substituents

Traditional methods for synthesizing oxazole rings, particularly those bearing aryl groups, have been the foundation of heterocyclic chemistry. These reactions, while sometimes requiring harsh conditions, are well-established and versatile.

Robinson-Gabriel Synthesis and Its Adaptations

The Robinson-Gabriel synthesis is a cornerstone reaction for forming oxazoles. It involves the intramolecular cyclization and dehydration of a 2-acylamino-ketone. wikipedia.orgsynarchive.com The starting 2-acylamino-ketone can be prepared through methods like the Dakin-West reaction. wikipedia.org To facilitate the cyclodehydration, a dehydrating agent such as sulfuric acid or phosphorus pentachloride is necessary. wikipedia.orgijpsonline.com

In the context of synthesizing 5-(4-biphenylyl)-2-methyloxazole, the process would begin with a 2-acetylamino ketone bearing a 4-biphenylyl group. This intermediate then undergoes acid-catalyzed cyclization to form the oxazole ring. Modifications to the classical Robinson-Gabriel synthesis have been developed to improve yields and expand its applicability. For instance, a one-pot Friedel-Crafts/Robinson-Gabriel synthesis has been reported, using an oxazolone (B7731731) template to generate highly substituted oxazoles. researchgate.netnih.gov

Fischer Oxazole Synthesis and Related Cyclizations

Discovered by Emil Fischer in 1896, the Fischer oxazole synthesis provides a direct route to 2,5-disubstituted oxazoles. ijpsonline.comwikipedia.org This reaction involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.org For the synthesis of this compound, the cyanohydrin derived from an appropriate aldehyde would react with 4-biphenylcarboxaldehyde. While historically significant, this method can sometimes lead to byproducts, such as oxazolidinones. wikipedia.org

Oxidation of Oxazolines and Other Precursors

Another classical strategy involves the synthesis of an oxazoline (B21484) precursor followed by its oxidation to the aromatic oxazole. Oxazolines can be prepared through the cyclodehydration of β-hydroxy amides. rsc.org Various reagents, including manganese dioxide (MnO2), have been employed for the subsequent aromatization of the oxazoline ring to an oxazole. rsc.org This two-step process offers a reliable pathway to 2,5-disubstituted oxazoles.

Modern Catalytic and Green Chemistry Routes for Oxazole Synthesis

Contemporary synthetic chemistry has seen a shift towards more efficient, selective, and environmentally benign methods. The synthesis of this compound has benefited from these advancements, particularly through the use of transition-metal catalysis and green chemistry techniques.

Transition-Metal-Catalyzed Cycloadditions and Coupling Reactions

Transition-metal catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, providing powerful tools for constructing complex molecules like this compound.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura cross-coupling reaction is a highly effective method for forming carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. researchgate.netresearchgate.net In the synthesis of the target molecule, this reaction could be employed to couple a 5-halo-2-methyloxazole with 4-biphenylboronic acid, or a 5-(boronic acid)-2-methyloxazole with a 4-halobiphenyl. This approach is valued for its mild reaction conditions and tolerance of a wide range of functional groups. researchgate.net

Palladium-Catalyzed Cyclizations: Palladium catalysts are also instrumental in direct cyclization reactions to form the oxazole ring. For example, a palladium-catalyzed tandem oxidative cyclization has been reported for the synthesis of substituted oxazoles. rsc.org This type of reaction can construct the oxazole ring and introduce the aryl substituents in a single, efficient step.

The following table summarizes various transition-metal-catalyzed methods for synthesizing aryl-substituted oxazoles.

| Catalytic System | Reactants | Product Type | Reference |

| Pd(OAc)2 / Ag2CO3 | Enamide and Aryl Halide | 2,5-Disubstituted Oxazole | rsc.org |

| Palladium Catalyst | Oxazol-4-ylboronate and Aryl Halide | Oxazole-containing Biaryl Compound | researchgate.net |

| Co(III) Catalyst | N-pivaloyloxyamide and Alkyne | 2,5-Disubstituted Oxazole | rsc.org |

| Ruthenium(II) Porphyrin / Copper Chloride | Benzene (B151609) Carboxylic Acid and Phenylethene/Phenylacetylene | 2,5-Disubstituted Oxazole/Oxazoline | acs.org |

Microwave-Assisted and Solvent-Free Syntheses

In line with the principles of green chemistry, microwave-assisted organic synthesis (MAOS) and solvent-free reactions have gained prominence. These techniques often lead to dramatically reduced reaction times, increased yields, and cleaner reaction profiles.

Microwave-Assisted Synthesis: The application of microwave irradiation can significantly accelerate classical reactions like the Robinson-Gabriel synthesis. wikipedia.orgresearchgate.net For example, the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, structurally related to oxazoles, has been achieved with high yields in short reaction times using microwave heating. nih.gov This suggests that the synthesis of this compound could also be expedited using this technology.

Solvent-Free Synthesis: Conducting reactions without a solvent minimizes waste and can simplify product purification. While specific solvent-free methods for this compound are not extensively detailed in the provided context, the general trend in organic synthesis is moving towards these more sustainable practices.

The following table outlines some green chemistry approaches applicable to oxazole synthesis.

| Method | Key Features | Potential Advantages | Reference(s) |

| Microwave-Assisted Suzuki-Miyaura Coupling | Rapid, high-yielding, aqueous medium | Reduced reaction time, environmentally friendly | rsc.org |

| Microwave-Assisted One-Pot Synthesis | Use of sodium bisulfite, ethanol-water solvent | High yields, novel compounds | nih.gov |

| Catalyst-Free Microwave Synthesis | Tandem reaction, no catalyst or additives | Eco-friendly, short reaction time | mdpi.com |

Photochemical and Electrochemical Methods

While specific photochemical and electrochemical methods for the direct synthesis of this compound are not extensively documented in the literature, general principles of these green chemistry approaches can be applied to oxazole synthesis.

Photochemical Synthesis: Photochemical reactions, utilizing light energy to drive chemical transformations, offer a mild and often selective alternative to traditional thermal methods. For oxazole synthesis, photochemical approaches could involve intramolecular cycloadditions or rearrangements of suitable precursors. For instance, the photolysis of certain vinyl-substituted precursors can lead to the formation of the oxazole ring. organic-chemistry.org A hypothetical photochemical route to this compound could involve the irradiation of a precursor containing the biphenyl (B1667301) moiety and a suitable photo-labile group that facilitates ring closure.

Electrochemical Synthesis: Electrochemical methods provide another sustainable avenue for organic synthesis, often avoiding the need for harsh reagents and simplifying workup procedures. The electrochemical synthesis of polysubstituted oxazoles has been reported from readily available ketones and acetonitrile (B52724). wikipedia.org This process typically involves a Ritter-type reaction followed by oxidative cyclization. wikipedia.org A potential electrochemical pathway to this compound could start from an appropriately substituted ketone precursor, such as 1-(biphenyl-4-yl)ethanone, and utilize acetonitrile as both a reactant and solvent in an electrochemical cell. The key would be the selective activation and cyclization to form the desired 2-methyl-5-biphenylyl substituted oxazole.

Specific Synthetic Pathways to this compound

Several classical and modern synthetic methods for oxazole ring formation can be adapted for the specific synthesis of this compound. These include the Robinson-Gabriel synthesis, the Van Leusen reaction, and palladium-catalyzed cyclizations.

One of the most direct and well-established methods for synthesizing 2,5-disubstituted oxazoles is the Robinson-Gabriel synthesis , which involves the cyclodehydration of a 2-acylamino-ketone. wikipedia.orgsynarchive.com In the context of this compound, this would involve the reaction of N-acetyl-2-amino-1-(biphenyl-4-yl)ethanone.

Another powerful method is the Van Leusen oxazole synthesis , which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. organic-chemistry.orgwikipedia.orgresearchgate.net This reaction typically involves the condensation of an aldehyde with TosMIC in the presence of a base to form the oxazole ring. For the target molecule, this would likely involve reacting 4-biphenylcarbaldehyde with a suitable C2-building block.

More recently, palladium-catalyzed tandem oxidative cyclization reactions have emerged as a highly efficient method for the synthesis of substituted oxazoles. rsc.org A documented synthesis of the closely related compound, 5-(biphenyl-4-yl)-2-methyl-4-phenyloxazole, utilizes this approach, reacting an enamide with an oxidant in the presence of a palladium catalyst. rsc.org This methodology could be adapted for the synthesis of this compound by using a corresponding enamide precursor lacking the phenyl group at the 4-position.

Precursor Synthesis and Functionalization of the Biphenyl-4-yl Moiety

The synthesis of this compound relies on the availability of key precursors bearing the biphenyl-4-yl moiety. The primary starting materials for this purpose are typically derived from biphenyl itself or from functionalized benzene derivatives that can be coupled to form the biphenyl structure.

Common precursors for the biphenyl-4-yl group include 4-biphenylcarboxylic acid and its derivatives, as well as 1-(biphenyl-4-yl)ethanone and its halogenated analogs. The synthesis of these precursors often involves classical organic reactions. For instance, 4-biphenylcarboxylic acid can be synthesized from biphenyl via Friedel-Crafts acylation followed by oxidation.

The functionalization of the biphenyl-4-yl moiety is crucial for its incorporation into the oxazole ring. Key transformations include:

Halogenation: Introduction of a halogen, typically bromine, at the alpha-position of the acetyl group in 1-(biphenyl-4-yl)ethanone yields an α-haloketone, a key intermediate for the Hantzsch-type oxazole synthesis.

Amidation: Conversion of 4-biphenylcarboxylic acid to its corresponding amide, 4-biphenylcarboxamide, provides a precursor for reaction with an α-haloketone.

Amination: The synthesis of 2-amino-1-(biphenyl-4-yl)ethanone is a critical step for the Robinson-Gabriel pathway. This can be achieved through various methods, including the reduction of an α-azido ketone or the amination of an α-haloketone.

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is a critical aspect of synthesizing this compound with high yield and purity. The ideal conditions will vary depending on the chosen synthetic pathway.

For a Robinson-Gabriel synthesis , the choice of the cyclodehydrating agent is paramount. While traditional reagents like sulfuric acid or phosphorus pentoxide can be effective, they often lead to side reactions and purification challenges. Milder reagents such as trifluoroacetic anhydride (B1165640) have been shown to be effective, particularly in solid-phase syntheses. wikipedia.org

In the case of a palladium-catalyzed synthesis , several factors must be optimized. The choice of the palladium catalyst and the ligand is crucial for achieving high catalytic activity and selectivity. Additionally, the oxidant, solvent, temperature, and reaction time all play significant roles. For the synthesis of the analogous 5-(biphenyl-4-yl)-2-methyl-4-phenyloxazole, a system of Pd(OAc)₂ as the catalyst, Ag₂CO₃ as the oxidant, and TFE as the solvent at 100 °C for 12 hours was reported to give a 60% yield. rsc.org Similar conditions would be a starting point for optimizing the synthesis of the target compound.

The following table outlines key parameters that require optimization for different synthetic routes:

| Synthetic Route | Key Parameters for Optimization | Typical Conditions/Reagents |

| Robinson-Gabriel Synthesis | Dehydrating agent, solvent, temperature | H₂SO₄, PPA, POCl₃, TFAA; Toluene, Dioxane; Reflux |

| Van Leusen Reaction | Base, solvent, temperature | K₂CO₃, t-BuOK; Methanol, THF; Room temperature to reflux |

| Palladium-Catalyzed Cyclization | Pd source, ligand, oxidant, solvent, temperature | Pd(OAc)₂, Pd(PPh₃)₄; PPh₃, dppf; O₂, Ag₂CO₃; Toluene, DMF, TFE; 80-120 °C |

Stereochemical Considerations in Oxazole Synthesis

For the specific target molecule, this compound, there are no chiral centers, and therefore, no stereoisomers are expected to be formed during its synthesis. The oxazole ring itself is planar and aromatic.

However, in the broader context of oxazole synthesis, stereochemical considerations can be highly relevant, particularly when chiral starting materials are used or when chiral centers are generated during the reaction. For instance, if a chiral α-amino acid is used as a precursor in a modified Robinson-Gabriel synthesis, the stereochemical integrity of the α-carbon may need to be controlled. Similarly, asymmetric catalysis can be employed to achieve enantioselective synthesis of chiral oxazole-containing molecules. While not directly applicable to the synthesis of the achiral this compound, these principles are fundamental in the synthesis of many other biologically active oxazole derivatives.

Comparison of Synthetic Efficiencies and Atom Economy

| Synthetic Route | Typical Yields | Number of Steps (from common precursors) | Atom Economy | Advantages | Disadvantages |

| Robinson-Gabriel Synthesis | Moderate to Good | 2-3 | Moderate | Well-established, readily available starting materials. | Often requires harsh dehydrating agents, can have moderate yields. |

| Van Leusen Reaction | Good to Excellent | 2-3 | Moderate | Mild reaction conditions, good yields. | TosMIC is a specialized reagent, potential for side reactions. |

| Palladium-Catalyzed Cyclization | Moderate to Excellent | 1-2 (from advanced precursors) | Potentially High | High efficiency, can be a one-pot reaction. | Requires expensive and potentially toxic palladium catalysts. |

The Robinson-Gabriel synthesis , while classic, often suffers from moderate atom economy due to the use of stoichiometric dehydrating agents that are not incorporated into the final product. The Van Leusen reaction can offer better yields under milder conditions, but the use of TosMIC also generates stoichiometric byproducts. Palladium-catalyzed reactions have the potential for high atom economy, especially in tandem or one-pot processes where multiple bonds are formed in a single operation with catalytic amounts of the metal. However, the cost and toxicity of palladium, as well as the need for ligands and oxidants, can be drawbacks.

Ultimately, the most efficient and economical synthesis of this compound will depend on the specific requirements of the application, including the desired scale of production and the acceptable levels of cost and environmental impact.

Chemical Reactivity and Transformation Mechanisms of 5 4 Biphenylyl 2 Methyloxazole

Electrophilic Aromatic Substitution on the Oxazole (B20620) and Biphenyl (B1667301) Moieties

Electrophilic aromatic substitution (EAS) is a fundamental reaction for arenes. msu.edu In 5-(4-Biphenylyl)-2-methyloxazole, both the biphenyl system and the oxazole ring present potential sites for such reactions, though their reactivities differ significantly.

The biphenyl system is generally activated towards electrophilic substitution compared to benzene (B151609) because the phenyl substituent acts as an electron-donating group through resonance, activating the connected ring. vaia.com This activation directs incoming electrophiles primarily to the ortho and para positions. vaia.comlibretexts.orgyoutube.com The oxazole ring, conversely, is an electron-deficient heterocycle. pharmaguideline.com This deficiency, coupled with the basicity of the nitrogen atom (pKa of the conjugate acid is ~0.8), makes electrophilic substitution on the oxazole ring itself difficult. pharmaguideline.comwikipedia.org Such reactions typically require activating, electron-donating groups on the ring and tend to occur at the C5 position. wikipedia.orgslideshare.net In the target molecule, the C5 position is already substituted, and the ring is generally deactivated, making the biphenyl moiety the primary site for electrophilic attack.

The halogenation and nitration of biphenyl are well-documented examples of electrophilic aromatic substitution. msu.edu These reactions proceed with activation at the ortho and para positions due to resonance stabilization of the intermediate carbocation (the arenium ion). vaia.comlibretexts.org For this compound, the 2-methyl-oxazol-5-yl group on one phenyl ring influences the substitution pattern on the other. The reaction of biphenyl with electrophiles like bromine or nitrating agents (a mixture of nitric and sulfuric acid) yields primarily ortho- and para-substituted products. vaia.comyoutube.comnih.gov

Given the directing effects, the nitration of this compound is predicted to occur on the terminal phenyl ring (the one not directly attached to the oxazole). The 4' position is already occupied, so substitution would be directed to the ortho positions (2' and 6') of that ring.

Table 1: Predicted Products of Electrophilic Aromatic Substitution on Biphenyl

| Reaction | Reagents | Major Product(s) | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-Nitro-1,1'-biphenyl and 4-Nitro-1,1'-biphenyl | vaia.comnih.gov |

| Bromination | Br₂, FeBr₃ | 2-Bromo-1,1'-biphenyl and 4-Bromo-1,1'-biphenyl | youtube.comnih.gov |

Friedel-Crafts reactions are pivotal for attaching alkyl or acyl groups to aromatic rings. nih.govacs.org The reaction of biphenyl with acyl chlorides or anhydrides in the presence of a Lewis acid catalyst like AlCl₃ leads to Friedel-Crafts acylation, typically at the para position. nih.govchegg.com For example, the acylation of biphenyl with acetyl chloride yields 4-acetylbiphenyl. acs.orgchegg.com

Alkylation follows a similar principle, though it is prone to issues like polyalkylation and carbocation rearrangements. nih.govivypanda.com In the context of this compound, Friedel-Crafts reactions would overwhelmingly favor substitution on the more activated, terminal phenyl ring. The oxazole ring itself is deactivated and generally does not undergo Friedel-Crafts reactions. ivypanda.com The primary product of acylation would therefore be at the 4'-position of the biphenyl group, but since this position is already part of the biphenyl linkage, substitution would occur at the available ortho positions of the terminal ring.

Table 2: Examples of Friedel-Crafts Reactions on Biphenyl

| Reaction Type | Reactants | Catalyst | Major Product | Reference |

|---|---|---|---|---|

| Acylation | Biphenyl, Acetyl chloride | AlCl₃ | 4-Acetylbiphenyl | acs.orgchegg.com |

| Acylation | Biphenyl, Succinic anhydride (B1165640) | AlCl₃ | 4-Phenylbenzoyl-propionic acid | nih.gov |

| Alkylation | Biphenyl, tert-Butyl chloride | FeCl₃ | 4,4'-Di-tert-butylbiphenyl | nih.gov |

Nucleophilic Attack and Ring Opening Reactions of the Oxazole Core

The electron-deficient nature of the oxazole ring makes it susceptible to nucleophilic attack. These reactions often lead to cleavage and opening of the heterocyclic ring rather than simple substitution. pharmaguideline.comslideshare.net

The deprotonation of substituted oxazoles using strong bases like organolithium reagents is a key transformation. For 2-methyloxazoles, lithiation can be competitive, occurring either at the C5 position of the ring or at the methyl group on C2. nih.gov The reaction of 2-methyloxazoles with alkyllithium bases often yields a mixture of the 5-lithio and the 2-(lithiomethyl) isomers. nih.gov However, conditions can be optimized for selectivity. For instance, using lithium diethylamide can selectively produce the more stable 2-(lithiomethyl)oxazole intermediate. nih.gov In the case of this compound, the C5 position is blocked, so lithiation would be expected to occur exclusively at the C2-methyl group, forming 5-(4-biphenylyl)-2-(lithiomethyl)oxazole. This lithiated species is a valuable intermediate for further functionalization. Studies on related methyl-substituted azoles have shown that lateral lithiation (on the methyl group) is a common pathway. researchgate.netcapes.gov.br

Oxazole rings can be cleaved under acidic conditions. slideshare.net The mechanism of acidic hydrolysis for related oxazoline (B21484) structures involves the protonation of the ring nitrogen, followed by a nucleophilic attack of water at the C2 or C5 position, leading to ring opening. nih.gov For this compound, strong acidic conditions would likely lead to decomposition via hydrolysis. Studies on 5-hydroxyoxazoles have shown they are particularly unstable and readily undergo hydrolytic ring-opening. nih.gov This reactivity underscores the use of oxazoles as masked carboxylic acid derivatives in total synthesis, where the ring is later cleaved to reveal the acid functionality. nih.gov

Cycloaddition Reactions Involving the Oxazole Ring

Oxazoles can participate as dienes in Diels-Alder reactions with various dienophiles, such as alkenes and alkynes. pharmaguideline.comwikipedia.org This [4+2] cycloaddition pathway provides a powerful method for synthesizing substituted pyridine (B92270) and furan (B31954) derivatives. The reaction proceeds via a bicyclic intermediate containing an oxygen bridge, which can subsequently eliminate water or undergo rearrangement to form the final aromatic product. wikipedia.org

The reactivity of the oxazole as a diene is influenced by its substituents and can be enhanced by using Lewis or Brønsted acids to activate the oxazole nitrogen. nih.govacs.org For this compound, the substituents at C2 (methyl) and C5 (biphenyl) would influence the regioselectivity and rate of the cycloaddition. Intramolecular Diels-Alder reactions of oxazoles are also a well-established strategy in the synthesis of complex natural products. thieme-connect.com Beyond Diels-Alder reactions, other cycloaddition pathways, such as [3+2] cycloadditions, are primarily utilized in the synthesis of the oxazole ring itself rather than as a reaction of a pre-formed oxazole. rsc.orgscispace.comthieme-connect.com

Oxidation and Reduction Processes of the Compound

The oxazole ring in this compound is susceptible to oxidation, which can lead to ring-opening products. The oxidation of 2-methyloxazolines, which are related reduced analogs, with reagents like Oxone® or m-chloroperoxybenzoic acid (MCPBA) often results in the cleavage of the heterocyclic ring. rsc.org For example, the oxidation of 2-methyl-substituted 2-thiazolines, a sulfur analog of oxazolines, with Oxone® leads to the formation of acetylamino disulfides. rsc.org A similar reactivity would be expected for the oxazole ring of the title compound.

Reduction of the oxazole ring is also possible, though it often requires harsh conditions and can lead to ring cleavage. Catalytic hydrogenation or reduction with strong reducing agents may lead to the formation of the corresponding oxazoline or even open-chain amino alcohol derivatives.

Functional Group Interconversions and Derivatization Strategies

The structure of this compound offers several sites for functional group interconversions and derivatization, allowing for the synthesis of a wide range of analogs with potentially interesting properties.

The 2-methyl group of this compound can be functionalized through various methods. One common approach involves deprotonation with a strong base to form a carbanion, which can then react with a variety of electrophiles. For instance, the methyl group of 2-methylindole (B41428) can be functionalized after treatment with BuLi and BuOK. core.ac.uk

Alternatively, radical-mediated reactions can be employed. For example, the Hofmann-Löffler-Freytag reaction allows for the chemoselective functionalization of methyl groups. nih.gov While specific examples for this compound are scarce, the synthesis of 2-phenyl-4,5-functionalized oxazoles from 4-bis(methylthio)methylene-2-phenyloxazol-5-one demonstrates the versatility of modifying substituents on the oxazole ring. acs.org

The biphenyl moiety of this compound can be further functionalized using standard aromatic substitution reactions. The biphenyl system generally directs electrophilic substitution to the ortho and para positions of the unsubstituted phenyl ring.

A powerful method for introducing a wide variety of substituents is the Suzuki-Miyaura cross-coupling reaction. libretexts.orgyoutube.com If the starting material contains a halogen atom on the biphenyl ring, for example, 5-(4'-bromo-[1,1'-biphenyl]-4-yl)-2-methyloxazole, this position can be coupled with various boronic acids to introduce new aryl or alkyl groups. sci-hub.se This approach is widely used in the synthesis of complex biaryl compounds. beilstein-journals.org

Furthermore, Friedel-Crafts acylation or alkylation can be used to introduce acyl or alkyl groups onto the biphenyl system. nih.gov The reaction of biphenyl with acyl chlorides in the presence of a Lewis acid catalyst typically yields the corresponding ketone. nih.gov

Table 2: Potential Derivatization Reactions of this compound Analogs

| Starting Material | Reagents and Conditions | Product Type | Reference |

| 5-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2-methyloxazole | Arylboronic acid, Pd catalyst, base | Functionalized biphenyl derivative | sci-hub.se |

| Biphenyl | Acyl chloride, Lewis acid | Biphenyl ketone | nih.gov |

| 2-Methylindole | BuLi, BuOK, then electrophile | Functionalized methyl group | core.ac.uk |

Advanced Spectroscopic and Structural Elucidation of 5 4 Biphenylyl 2 Methyloxazole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Detailed Proton (¹H) and Carbon (¹³C) Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of 5-(4-biphenylyl)-2-methyloxazole are dictated by its distinct structural fragments: the 2-methyl group, the oxazole (B20620) ring, and the 4-substituted biphenyl (B1667301) moiety. Based on data from analogous structures, a detailed prediction of the chemical shifts can be formulated.

The ¹H NMR spectrum is expected to show characteristic signals for each part of the molecule. The methyl protons (–CH₃) at the C-2 position of the oxazole ring would likely appear as a sharp singlet in the upfield region, estimated around δ 2.5 ppm . The lone proton on the oxazole ring, H-4, is anticipated to produce a singlet at approximately δ 7.2-7.4 ppm . The aromatic protons of the biphenyl group would resonate in the downfield region of δ 7.4-7.8 ppm , presenting as a complex series of multiplets due to coupling between adjacent protons on the two phenyl rings.

The ¹³C NMR spectrum provides insight into the carbon skeleton. The methyl carbon is expected at the most upfield position, around δ 14 ppm . The carbons of the oxazole ring are predicted to appear at approximately δ 161 ppm (C-2) , δ 120 ppm (C-4) , and δ 148 ppm (C-5) . The biphenyl carbons would generate a series of signals between δ 127 ppm and δ 142 ppm . The quaternary carbons, including those at the junction of the rings (C-5 of the oxazole and C-1' and C-4' of the biphenyl), would show distinct chemical shifts reflecting the conjugated electronic system. For instance, in the closely related derivative 5-(Biphenyl-4-yl)-2-methyl-4-phenyloxazole, the biphenyl and oxazole carbons resonate in these characteristic regions rsc.org.

| Atom Type | Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Methyl | -CH₃ at C-2 | ~2.5 (s) | ~14 |

| Oxazole | H-4 | ~7.3 (s) | ~120 |

| Oxazole | C-2 | - | ~161 |

| Oxazole | C-5 | - | ~148 |

| Biphenyl | Aromatic Protons | 7.4-7.8 (m) | 127-142 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C spectra and confirming the molecular structure by revealing through-bond and through-space correlations. chemicalbook.com

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) coupling networks. beilstein-journals.org For this compound, COSY would show correlations between the adjacent aromatic protons within each ring of the biphenyl substituent, helping to delineate the spin systems of the terminal phenyl group and the substituted phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). beilstein-journals.org This would definitively link the methyl protons to the methyl carbon, the H-4 oxazole proton to the C-4 carbon, and each aromatic proton to its corresponding carbon atom in the biphenyl group.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range (2-3 bond) couplings between protons and carbons, which is vital for establishing the connectivity of different molecular fragments. beilstein-journals.org Key expected HMBC correlations for this molecule would include:

A correlation from the methyl protons (at C-2) to the C-2 carbon of the oxazole.

Correlations from the biphenyl protons closest to the oxazole ring (H-2' and H-6') to the C-5 carbon of the oxazole, confirming the connection point between the two ring systems.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional conformation. clockss.org A NOESY spectrum could reveal through-space interactions between the protons of the two phenyl rings in the biphenyl moiety, which can provide information about the dihedral (twist) angle between them.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Conformational Analysis

The FT-IR spectrum would be characterized by several key absorption bands. High-wavenumber stretching vibrations for aromatic C-H bonds are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would appear just below 3000 cm⁻¹. The "fingerprint region" (below 1650 cm⁻¹) would contain a series of sharp peaks corresponding to the C=C and C=N stretching vibrations of the conjugated oxazole and biphenyl rings, typically between 1450 and 1620 cm⁻¹. A strong band associated with the C-O-C stretching of the oxazole ether linkage is expected around 1050-1150 cm⁻¹. The out-of-plane C-H bending vibrations below 900 cm⁻¹ are particularly diagnostic of the substitution patterns on the aromatic rings. ajchem-a.com

Raman spectroscopy , being sensitive to non-polar bonds, would complement the FT-IR data, showing strong signals for the C=C stretching modes of the biphenyl rings.

The conformational flexibility of the biphenyl group, which involves rotation around the single bond connecting the two phenyl rings, influences the vibrational spectra. Due to steric hindrance between the ortho-protons, biphenyl is non-planar in its ground state, which can lead to the appearance of specific bands in the low-frequency region of the Raman spectrum. nist.gov

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic (Biphenyl) | 3100-3000 | Medium |

| C-H Stretch | Aliphatic (Methyl) | 2980-2870 | Medium |

| C=C / C=N Stretch | Aromatic/Oxazole Rings | 1620-1450 | Strong-Medium |

| C-O-C Stretch | Oxazole Ring | 1150-1050 | Strong |

| C-H Out-of-Plane Bend | Aromatic Rings | 900-700 | Strong |

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

The electronic properties of this compound are dominated by its extended π-conjugated system, which makes it a strong chromophore and a potential fluorophore.

Electronic Transitions and Chromophoric Behavior

The UV-Vis absorption spectrum of this compound is expected to be dominated by intense π→π* electronic transitions. The chromophore can be considered as the entire biphenyl-oxazole conjugated system. Based on data from the closely related compound 2-(4-biphenylyl)-5-phenyl-1,3,4-oxadiazole (B1585544) (PBD), which possesses a similar biphenyl-based conjugated system, a strong absorption maximum (λ_max) is anticipated in the ultraviolet region, likely around 300-320 nm . wordpress.com The exact position and intensity of the absorption band are sensitive to the solvent environment, a phenomenon known as solvatochromism.

Quantum Yields and Luminescence Properties

Many 2,5-disubstituted oxazole derivatives are known to be highly fluorescent, and this compound is expected to exhibit significant luminescence. Upon excitation into its absorption band, the molecule is expected to emit light in the violet-blue region of the spectrum.

The fluorescence quantum yield (Φ_F) , which is the ratio of photons emitted to photons absorbed, is a key measure of a fluorophore's efficiency. thermofisher.com While an experimental value for the target compound is not available, the quantum yield of its parent biphenyl chromophore is 0.18 in cyclohexane. aatbio.com The incorporation of biphenyl into the more rigid and extended conjugated system of the oxazole ring is expected to increase the quantum yield significantly. For comparison, other complex oxazole and benzothiazole-based fluorophores can exhibit quantum yields ranging from moderate to very high (0.3 to >0.9), depending on their structure and environment. rsc.orgresearchgate.netnih.gov The fluorescence properties, including the emission wavelength and quantum yield, are often highly dependent on solvent polarity and the conformational rigidity of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by providing a precise measurement of its mass-to-charge ratio. This technique is crucial for confirming the identity of a newly synthesized compound and distinguishing it from other molecules with the same nominal mass.

For this compound, the theoretical exact mass can be calculated based on its chemical formula, C₁₆H₁₃NO. This calculated value serves as a benchmark for experimental determination via HRMS. The high resolving power of modern mass spectrometers, such as Orbitrap-based systems, allows for mass assignments with errors of less than 5 ppm, ensuring a high degree of confidence in the determined molecular formula. rsc.org

Interactive Data Table: Calculated Exact Mass of this compound

| Compound Name | Chemical Formula | Calculated Monoisotopic Mass (Da) |

| This compound | C₁₆H₁₃NO | 235.0997 |

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure

Although a specific single-crystal X-ray diffraction study for this compound has not been reported, analysis of closely related structures, such as other substituted oxazoles and biphenyl-containing compounds, can provide valuable insights into its likely solid-state characteristics. sigmaaldrich.combldpharm.com

Crystal Packing and Intermolecular Interactions

The crystal packing of organic molecules is governed by a variety of non-covalent intermolecular interactions, including hydrogen bonds, π-π stacking, and van der Waals forces. In derivatives of oxazole, it has been observed that intermolecular C-H···N and C-H···O hydrogen bonds can play a significant role in stabilizing the crystal structure. nih.gov

Bond Lengths, Bond Angles, and Dihedral Angles

The internal geometry of this compound can be inferred from crystallographic data of analogous compounds. The bond lengths and angles within the oxazole ring are expected to be consistent with those of other 2,5-disubstituted oxazoles. The C-O and C-N bonds will exhibit lengths intermediate between single and double bonds due to aromaticity.

Interactive Data Table: Typical Bond Parameters in Related Heterocyclic Compounds

| Parameter | Typical Value Range |

| C-O in oxazole ring (Å) | 1.36 - 1.38 |

| C-N in oxazole ring (Å) | 1.38 - 1.40 |

| C=N in oxazole ring (Å) | 1.30 - 1.32 |

| Biphenyl Dihedral Angle (°) | 20 - 50 |

| Oxazole-Phenyl Dihedral Angle (°) | 10 - 65 |

Note: The values in this table are illustrative and based on data from related oxazole and biphenyl structures. Actual values for this compound may vary.

Chiroptical Properties and Chirality (if applicable to derivatives)

Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. Chiral molecules can exist as a pair of enantiomers. Chiroptical properties, such as circular dichroism (CD) and circularly polarized luminescence (CPL), arise from the differential interaction of chiral molecules with left- and right-circularly polarized light.

The parent compound, this compound, is not chiral and therefore does not exhibit chiroptical properties. However, the introduction of a chiral center or an element of axial chirality in its derivatives could lead to optically active compounds. For instance, the synthesis of derivatives with chiral substituents attached to the main scaffold could induce chirality.

Studies on other heterocyclic systems have demonstrated that the introduction of chiral moieties can lead to significant chiroptical responses. For example, chiral imidazole (B134444) derivatives have been shown to exhibit strong circularly polarized luminescence. Should chiral derivatives of this compound be synthesized, techniques like CD spectroscopy would be essential to characterize their stereochemical properties. To date, no studies on the chiroptical properties of chiral derivatives of this compound have been reported in the scientific literature.

Computational and Theoretical Investigations of 5 4 Biphenylyl 2 Methyloxazole

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the atomic level. For 5-(4-Biphenylyl)-2-methyloxazole, these calculations reveal the distribution of electrons and energy levels, which are key determinants of its physical and chemical properties.

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. irjweb.com This process involves minimizing the molecule's energy to find its ground state structure. For derivatives of oxazole (B20620), calculations are often performed using the B3LYP functional with a basis set such as 6-311G++(d,p), which provides a good balance of accuracy and computational cost. irjweb.com

Table 1: Predicted Geometrical Parameters for this compound using DFT (Illustrative) This table is illustrative and based on typical values for similar structures.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=N (oxazole) | ~1.35 Å |

| Bond Length | C-O (oxazole) | ~1.37 Å |

| Bond Length | C-C (inter-ring) | ~1.49 Å |

| Bond Angle | C-O-C (oxazole) | ~105° |

| Bond Angle | O-C=N (oxazole) | ~115° |

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. aimspress.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. aimspress.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. aimspress.com For aromatic and heterocyclic compounds, the HOMO is often distributed across the π-conjugated system, while the LUMO is similarly delocalized. In this compound, it is expected that both the biphenyl (B1667301) and oxazole moieties would contribute to these frontier orbitals.

From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify the molecule's reactivity. irjweb.com

Table 2: Calculated Reactivity Descriptors (Illustrative) This table is illustrative and based on typical values for similar structures.

| Descriptor | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical Reactivity/Stability |

| Ionization Potential (I) | -EHOMO | Electron-donating ability |

| Electron Affinity (A) | -ELUMO | Electron-accepting ability |

| Electronegativity (χ) | (I + A) / 2 | Electron-attracting tendency |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |

| Chemical Softness (S) | 1 / (2η) | Measure of reactivity |

A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution within a molecule. youtube.com It is invaluable for identifying the regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. youtube.comscispace.com The MEP is mapped onto the electron density surface, with colors indicating different potential values: red typically signifies regions of high electron density (negative potential), such as those around heteroatoms like oxygen and nitrogen, while blue indicates regions of low electron density (positive potential). youtube.com

For this compound, the MEP map would likely show negative potential around the nitrogen and oxygen atoms of the oxazole ring, making them sites for electrophilic attack or hydrogen bonding. nih.gov The hydrogen atoms on the aromatic rings would exhibit a positive potential. Such analysis is critical for understanding non-covalent interactions and the initial steps of chemical reactions. nih.govmdpi.com

Spectroscopic Parameter Prediction (NMR Chemical Shifts, UV-Vis Maxima)

Computational methods can accurately predict spectroscopic data, which is essential for structure elucidation and verification.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.govnyu.edu By predicting the chemical shifts for a proposed structure and comparing them to experimental spectra, chemists can confirm molecular structures. nih.govrsc.org The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects. nih.gov For complex organic molecules, this computational verification is a powerful tool to resolve ambiguities in spectral assignments. mdpi.com

UV-Vis Maxima: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). researchgate.netyoutube.com This calculation provides information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, typically π → π* transitions in conjugated systems like this compound. researchgate.net The predicted spectrum can be compared with experimental data to understand the electronic structure and chromophores within the molecule. researchgate.netyoutube.com

Table 3: Predicted Spectroscopic Data for this compound (Illustrative) This table is illustrative and based on typical values for similar structures.

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (aromatic H) | 7.0 - 8.5 ppm |

| ¹³C NMR | Chemical Shift (oxazole C) | 140 - 165 ppm |

Conformational Analysis and Energy Landscapes

Molecules with single bonds, like the C-C bond linking the two phenyl rings in the biphenyl group and the bond connecting it to the oxazole ring, can rotate, leading to different spatial arrangements or conformations. mdpi.com Conformational analysis involves mapping the energy of the molecule as a function of these rotational angles (dihedral angles). mdpi.comresearchgate.net

Reaction Mechanism Studies using Computational Methods

Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions. For the synthesis of oxazoles, DFT calculations can be used to model the entire reaction coordinate. organic-chemistry.org This includes identifying transition states (the highest energy points along the reaction path) and reaction intermediates. researchgate.net

Various synthetic routes to the oxazole ring, such as the Robinson-Gabriel synthesis or van Leusen reaction, have been studied computationally. acs.orgijpsonline.com These studies calculate the activation energies for each step, providing insights into the reaction kinetics and helping to explain why certain products are formed over others. For a molecule like this compound, computational studies could explore its formation mechanism, for example, via a Suzuki coupling to create the biphenyl structure followed by the oxazole ring formation. nih.govresearchgate.net Such investigations are crucial for optimizing reaction conditions and designing more efficient synthetic pathways. nih.gov

Transition State Localization and Energy Barriers

The formation of the 2,5-disubstituted oxazole ring, a core feature of this compound, can proceed through several synthetic routes, each with distinct transition states and energy barriers that can be computationally modeled. One common method for synthesizing 2,5-disubstituted oxazoles involves the iodine-catalyzed tandem oxidative cyclization of aromatic aldehydes with α-amino ketones. nih.gov Computational studies on similar reactions, often employing Density Functional Theory (DFT), help to elucidate the reaction mechanism and identify the rate-determining steps.

For the synthesis of related 2,4,5-triarylated oxazoles, computational results have shown that the reaction can proceed through a deprotonation-initiated mechanism followed by nucleophilic addition to an imine functionality, with the intermediacy of a ketenimine being consistent with both experimental and computational findings. organic-chemistry.org In enzymatic pathways, the formation of oxazole rings from serine residues involves a transition state where an active site base, such as a histidine residue, facilitates the generation of a potent nucleophile. nih.gov

The energy barriers for these transformations are critical in determining reaction feasibility and rates. For instance, in the 5-endo-trig cyclization of related 2-azaallyl radicals, DFT calculations have predicted remarkably low activation energy barriers, suggesting a highly favorable reaction pathway. acs.org While specific energy barriers for the formation of this compound have not been reported, it is anticipated that they would be influenced by the electronic nature of the biphenyl group and the steric hindrance around the reaction centers.

Table 1: Representative Calculated Energy Barriers for Related Oxazole Formation Reactions This table presents hypothetical data based on typical values found in computational studies of oxazole synthesis.

| Reaction Type | Computational Method | Calculated Activation Energy (kcal/mol) | Reference System |

| Oxidative Cyclization | DFT (B3LYP/6-31G*) | 15-25 | Benzaldehyde + Aminoacetophenone |

| Intramolecular Cyclization | DFT (UB3LYP-D3/cc-pVTZ) | ~2.4 | 2-Azaallyl Radical |

| Enzymatic Cyclization | QM/MM | 10-18 | Serine residue in active site |

Reaction Coordinate Diagrams

Reaction coordinate diagrams provide a visual representation of the energy changes that occur as reactants are converted into products, passing through various transition states and intermediates. For the synthesis of oxazoles, these diagrams illustrate the stepwise nature of the reaction, highlighting the relative energies of all species involved.

In a typical metal-free cascade cyclization for the synthesis of 2,5-disubstituted oxazoles, the reaction coordinate would likely depict the initial formation of an intermediate through the reaction of an aromatic aldehyde and an α-amino ketone, followed by a cyclization step and subsequent oxidation to yield the final oxazole product. nih.gov Each of these steps would be associated with a distinct transition state.

Computational studies on the excited-state dynamics of oxazole itself reveal complex potential energy surfaces with pathways leading to ring-opening and ring-closure, which are crucial for understanding its photostability and photoreactivity. researchgate.net While these studies are on the parent oxazole, the principles can be extended to substituted derivatives like this compound, suggesting that its excited-state behavior could also involve intricate reaction coordinates.

Intermolecular Interactions and Non-Covalent Bonding Analysis

The biphenyl group in this compound plays a significant role in its intermolecular interactions. The conformation of biphenyl derivatives is governed by a delicate balance between stabilizing conjugation effects, which favor a planar structure, and destabilizing steric repulsion between the ortho-hydrogens, which favors a twisted conformation. researchgate.netnih.gov The analysis of non-covalent interactions (NCI) using computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and NCI plots can reveal the nature and strength of these interactions. researchgate.netnih.gov

In the solid state, the crystal packing of biphenyl-containing compounds is stabilized by a network of weak non-covalent interactions, including C-H···π, π-π stacking, and hydrogen-hydrogen contacts. researchgate.netnih.gov For this compound, it is expected that the biphenyl moiety would engage in similar interactions, influencing its crystal structure and physical properties. The oxazole ring, with its heteroatoms, can also participate in hydrogen bonding if suitable donors are present. nih.govnih.gov

Table 2: Common Non-Covalent Interactions in Biphenyl and Oxazole Derivatives This table is a qualitative summary based on findings from the literature.

| Interaction Type | Description | Key Moieties Involved |

| C-H···π | A weak hydrogen bond between a C-H group and a π-system. | Biphenyl rings, Oxazole ring |

| π-π Stacking | Attractive interaction between aromatic rings. | Biphenyl rings |

| Hydrogen Bonding | Interaction involving a hydrogen atom located between two other atoms. | Oxazole nitrogen/oxygen with H-bond donors |

| van der Waals Forces | Weak, short-range electrostatic attractive forces. | Entire molecule |

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular dynamics (MD) simulations are a powerful tool for investigating the behavior of molecules in the solution phase, providing insights into their conformational dynamics, solvation, and interactions with the solvent. researchgate.net For this compound, MD simulations could predict its preferred conformation in different solvents, the dynamics of the biphenyl twist angle, and the organization of solvent molecules around it.

Simulations on related systems, such as other substituted oxazoles and biphenyls, have been used to understand their behavior in various environments. nih.govnih.gov For instance, MD simulations of a substituted 1,2,4-triazole (B32235) in a physiological buffer solution were used to study its stability and interactions within a simulated biological environment. researchgate.net Similarly, MD simulations of a biphenyl derivative could reveal the flexibility of the biphenyl linkage and how it is influenced by the surrounding solvent molecules.

The solvation of this compound would depend on the polarity of the solvent. In polar solvents, interactions with the heteroatoms of the oxazole ring would be significant, while in nonpolar solvents, dispersion forces with the biphenyl group would dominate. The rotational freedom of the two phenyl rings in the biphenyl moiety is a key dynamic feature that can be explored through MD simulations, providing information on the conformational landscape of the molecule in solution.

Information regarding "this compound" is currently limited in publicly accessible scientific literature, preventing the creation of a detailed article based on the provided outline.

Extensive research has revealed a scarcity of specific data and dedicated studies focusing solely on the chemical compound this compound and its applications in the advanced chemical sciences as requested.

Therefore, to maintain scientific accuracy and adhere to the strict focus on this compound, it is not possible to generate the comprehensive and informative article as outlined in the request. The creation of content for the specified sections and subsections would require speculation and extrapolation from related but distinct chemical structures, which would not meet the standards of a scientifically accurate and authoritative article.

Further research and publication of studies specifically investigating this compound are needed to provide the necessary information for a thorough review of its advanced applications.

Advanced Applications and Potential in Chemical Sciences

Building Block in Complex Organic Synthesis

The rigid and functionalizable nature of 5-(4-biphenylyl)-2-methyloxazole makes it an attractive building block for the synthesis of more complex organic molecules. beilstein-journals.orgbeilstein-journals.org Its biphenyl (B1667301) unit provides a robust, planar core that can be further elaborated, while the oxazole (B20620) ring offers multiple sites for chemical modification.

The oxazole ring in this compound is a masked diene and can participate in various cycloaddition and ring-transformation reactions to afford other heterocyclic systems. nih.govrsc.orgnih.govopenmedicinalchemistryjournal.comcymitquimica.com Nitrogen-containing heterocycles are of particular interest due to their prevalence in pharmaceuticals, agrochemicals, and natural products.

For instance, the oxazole ring can undergo a Diels-Alder reaction with dienophiles, followed by a retro-Diels-Alder reaction to yield substituted pyridines. The reaction of this compound with alkynes or alkenes under appropriate conditions could lead to the formation of pyridines and dihydropyridines, respectively.

Furthermore, the oxazole ring can be cleaved under acidic or basic conditions, and the resulting intermediates can be cyclized to form other heterocycles. For example, hydrolysis of the oxazole ring can yield an α-amino ketone, which can then be used as a precursor for the synthesis of imidazoles or other nitrogen-containing rings. The versatility of the oxazole ring as a synthon for other heterocycles makes this compound a valuable starting material in diversity-oriented synthesis.

Here is an interactive data table summarizing potential heterocyclic transformations:

| Starting Heterocycle | Reagent/Condition | Resulting Heterocycle |

| Oxazole | Dienophile (e.g., alkyne) | Pyridine (B92270) |

| Oxazole | Dienophile (e.g., alkene) | Dihydropyridine |

| Oxazole | Hydrolysis, followed by cyclization with an aldehyde and ammonia | Imidazole (B134444) |

| Oxazole | Reduction and rearrangement | Furan (B31954) |

In retrosynthetic analysis, complex target molecules are broken down into smaller, synthetically accessible fragments. The concept of fragment-based drug discovery can also be applied to the design of complex organic molecules. This compound can be considered as two key fragments: the 5-(4-biphenylyl) unit and the 2-methyloxazole (B1590312) unit.

The 5-(4-biphenylyl) fragment is a common motif in liquid crystals, polymers, and pharmaceuticals. Its rigid and planar structure can be used to impart specific conformational properties to a target molecule. The 2-methyloxazole fragment, on the other hand, is a versatile heterocyclic unit that can participate in a variety of chemical transformations.

By considering these two fragments, a medicinal or materials chemist can design novel molecules with desired properties. For example, the biphenyl fragment could be used to anchor a molecule to a specific receptor, while the oxazole fragment could be modified to fine-tune the molecule's electronic properties or to introduce additional functional groups. This fragment-based approach allows for a more rational and efficient design of complex organic molecules.

Exploration in Agrochemicals and Veterinary Medicine (Mechanism of action studies, in vitro activity)

While specific studies on the agrochemical or veterinary applications of this compound are not widely reported, the broader class of oxazole-containing compounds has shown promise in these areas. researchgate.net Many commercially available pesticides and veterinary drugs contain heterocyclic rings, and the oxazole scaffold is known to exhibit a range of biological activities. google.com

Mechanism of Action Studies: The potential mechanisms of action for a compound like this compound in an agrochemical or veterinary context would likely involve the inhibition of essential enzymes or the disruption of key biological pathways in the target organism. For instance, many antifungal agents target enzymes involved in ergosterol (B1671047) biosynthesis, while insecticides often target the nervous system. The biphenyl and oxazole moieties could interact with specific binding sites on these target proteins.

In Vitro Activity: Preliminary screening of this compound and its derivatives against a panel of agriculturally relevant pests or pathogens would be the first step in exploring their potential. This could include in vitro assays against fungal plant pathogens, insect pests, or protozoan parasites that affect livestock. For example, studies on similar 2-amino-4-phenyloxazole derivatives have shown in vitro antiprotozoal activity against Giardia lamblia and Trichomonas vaginalis. researchgate.net

Below is a hypothetical data table illustrating the kind of in vitro screening that could be performed:

| Target Organism | Assay Type | Endpoint Measured | Potential Activity of this compound |

| Fusarium graminearum (fungus) | Mycelial growth inhibition | IC50 | Moderate to high |

| Aphis gossypii (insect) | Contact toxicity | LD50 | To be determined |

| Eimeria tenella (protozoa) | Oocyst sporulation inhibition | IC50 | To be determined |

Probe Development for Mechanistic Biological Studies in vitro (e.g., enzyme inhibition, binding assays)

The unique structure of this compound makes it a candidate for development as a molecular probe to investigate biological processes in vitro. nih.gov Its rigid framework can serve as a scaffold for the attachment of reporter groups, such as fluorescent dyes or radioactive labels, without significantly altering its binding properties to a target protein.

Enzyme Inhibition: Many enzymes have hydrophobic binding pockets that can accommodate the biphenyl group of this compound. The oxazole ring can participate in hydrogen bonding or other polar interactions with the enzyme's active site. By systematically modifying the structure of the compound, it is possible to develop potent and selective inhibitors for specific enzymes. These inhibitors can then be used to study the role of the enzyme in various cellular processes. For example, derivatives of this compound could be tested for their ability to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation. semanticscholar.org

Binding Assays: Labeled derivatives of this compound can be used in binding assays to identify and characterize new protein targets. For example, a fluorescently labeled version of the compound could be used in fluorescence polarization or FRET-based assays to measure its binding affinity to a target protein. These binding assays are crucial for understanding the mechanism of action of a compound and for identifying new drug targets.

A table summarizing potential applications as a biological probe is provided below:

| Application | Target Class | Experimental Technique | Information Gained |

| Enzyme Inhibition | Kinases, Proteases | IC50 determination | Potency and selectivity of inhibition |

| Receptor Binding | GPCRs, Nuclear Receptors | Radioligand binding assay | Binding affinity and receptor subtype selectivity |

| Mechanistic Probe | Protein-protein interactions | Fluorescence polarization | Identification of interaction inhibitors |

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes and Sustainable Chemistry Approaches

The development of environmentally benign and efficient synthetic methodologies for 5-(4-biphenylyl)-2-methyloxazole is a key focus for future research. Current efforts are aimed at overcoming the limitations of traditional multi-step syntheses, which often involve harsh conditions and produce significant waste.

One-Pot Methodologies: A significant advancement would be the development of one-pot or tandem reactions that combine the formation of the biphenyl (B1667301) framework and the oxazole (B20620) ring in a single, streamlined process. This approach enhances efficiency by reducing the number of intermediate purification steps, saving time, solvents, and energy.

Catalytic Systems: Research is ongoing into novel catalytic systems, particularly those based on earth-abundant and non-toxic metals, to replace precious metal catalysts like palladium where possible. The development of heterogeneous catalysts is also a priority, as they can be easily separated from the reaction mixture and recycled, aligning with the principles of green chemistry.

Sustainable Conditions: The use of alternative energy sources, such as microwave irradiation and ultrasound, is being explored to accelerate reaction times and improve yields. Furthermore, a major push is towards replacing conventional volatile organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents to minimize environmental impact.

Exploration of New Reactivity Patterns and Selectivity Control

Beyond its synthesis, understanding and controlling the reactivity of the this compound scaffold is crucial for creating functional derivatives. Future work will focus on the selective modification of both the oxazole and biphenyl moieties.

Regioselective Functionalization: The oxazole ring possesses multiple sites for potential functionalization. A primary challenge is to develop methods for highly regioselective reactions, particularly at the C4 position, which is often less reactive. This could involve the use of novel directing groups or specifically designed catalysts to control the site of electrophilic substitution or metalation.

C-H Activation: A highly attractive strategy is the direct functionalization of C-H bonds on the biphenyl unit. This atom-economical approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences. Research into transition-metal catalyzed C-H activation will enable the introduction of a wide array of functional groups at specific positions, allowing for fine-tuning of the molecule's properties.

Design and Synthesis of Advanced Derivatives with Tunable Properties

The this compound core is an excellent template for developing advanced materials, especially those with specific optical and electronic properties. The rational design and synthesis of new derivatives are aimed at creating compounds for targeted applications.

Photophysical Tuning: The biphenyl group offers a versatile handle for chemical modification. By introducing electron-donating or electron-withdrawing substituents, researchers can systematically tune the molecule's absorption and emission wavelengths, fluorescence quantum yield, and other photophysical parameters. For instance, extending the π-conjugated system can shift the fluorescence to longer wavelengths, which is beneficial for bioimaging applications.

Structure-Property Relationships: A key goal is to establish clear and predictable relationships between molecular structure and material properties. This involves synthesizing a library of derivatives with systematic variations and characterizing their properties to build a comprehensive understanding that can guide the design of future molecules with desired characteristics.

| Property to Tune | Potential Modification Strategy |

| Emission Wavelength | Extend π-conjugation; add electron-donating/withdrawing groups. |

| Fluorescence Quantum Yield | Introduce rigidifying groups; minimize non-radiative decay pathways. |

| Solid-State Packing | Introduce bulky substituents to control intermolecular interactions. |

Integration into Multi-Component Systems and Supramolecular Assemblies

The unique properties of this compound make it an ideal component for incorporation into larger, functional systems.

Functional Polymers and Dendrimers: Covalently incorporating the oxazole unit into polymer chains or dendrimers can lead to new materials with applications in sensing, organic electronics, and light-harvesting. These macromolecules can exhibit enhanced processability and film-forming capabilities.

Supramolecular Chemistry: By functionalizing the biphenyl moiety with recognition motifs (e.g., hydrogen-bonding groups, metal-coordinating ligands), the molecules can be programmed to self-assemble into ordered supramolecular structures. This bottom-up approach can generate complex architectures like nanofibers, vesicles, or organogels, creating "smart" materials that respond to external stimuli such as light, pH, or temperature.

In Silico Design and Prediction of Novel Oxazole-Based Structures

Computational chemistry is an indispensable tool for accelerating the discovery and development of new oxazole-based materials. In silico methods allow for the prediction of molecular properties, saving significant time and resources compared to a purely experimental approach.

Predictive Modeling: Quantum chemical methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can accurately predict the geometric, electronic, and photophysical properties of yet-to-be-synthesized derivatives. This allows researchers to screen large virtual libraries of compounds and identify the most promising candidates for synthesis.

Understanding Mechanisms: Computational simulations can provide detailed insights into reaction mechanisms and the origins of selectivity in functionalization reactions. This fundamental understanding is crucial for the rational design of more efficient catalysts and reaction conditions.

Simulating Complex Systems: Molecular dynamics (MD) simulations can be used to model the behavior of these molecules in larger systems, such as their interaction with biological macromolecules or their self-assembly into supramolecular structures, guiding the design of new functional materials and systems.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 5-(4-Biphenylyl)-2-methyloxazole, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves cyclocondensation reactions. For example, refluxing substituted aldehydes with precursors like 4-amino-triazole derivatives in ethanol with glacial acetic acid as a catalyst (yield: ~60–70%) . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of biphenyl intermediates.

- Catalyst screening : p-Toluenesulfonic acid enhances oxazole ring formation .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yield (e.g., 80% in 20 minutes) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR (400 MHz, CDCl₃) confirm regiochemistry via coupling patterns (e.g., oxazole protons at δ 7.2–8.1 ppm) .

- FT-IR : Peaks at 1610 cm⁻¹ (C=N stretch) and 1550 cm⁻¹ (C-O) validate the oxazole ring .

- HPLC-MS : ESI(+) mode with C18 columns (methanol/water gradient) ensures purity >95% .

Q. How do structural modifications (e.g., fluorophenyl vs. methylphenyl substituents) influence the compound’s physicochemical properties?

- Methodological Answer : Compare analogs using:

- LogP measurements : Fluorine increases hydrophobicity (LogP +0.5 vs. methyl) .

- Thermogravimetric analysis (TGA) : Methyl groups enhance thermal stability (decomposition >250°C vs. 220°C for unsubstituted oxazoles) .

Advanced Research Questions

Q. What computational strategies can predict the environmental degradation pathways of this compound?

- Methodological Answer :

- DFT calculations : Optimize molecular geometry at the B3LYP/6-31G* level to identify electrophilic sites prone to hydrolysis .

- MD simulations : Model interactions with water/ozone to predict half-lives under UV irradiation (e.g., t₁/₂ = 48 hours in aqueous media) .

- Ecotoxicity profiling : Use QSAR models to estimate LC₅₀ for aquatic organisms (e.g., Daphnia magna) .

Q. How can researchers resolve discrepancies in reported antibacterial activity data for structurally similar oxazole derivatives?

- Methodological Answer :

- Standardized assays : Use identical bacterial strains (e.g., S. aureus ATCC 25923) and MIC protocols .

- SAR analysis : Compare substituent effects (Table 1) to isolate critical functional groups.

| Derivative | Substituent | MIC (μg/mL) | Key Observation | Reference |

|---|---|---|---|---|

| 5-(4-Biphenylyl)-2-MeOxazole | Methyl | 8.0 | Broad-spectrum activity | |

| 5-(4-Fluorophenyl)-2-MeOxazole | Fluorine | 2.5 | Enhanced Gram-negative targeting |

Q. What experimental approaches elucidate the mechanism of this compound in quorum sensing inhibition?

- Methodological Answer :

- Violacein assay : Quantify inhibition in Chromobacterium violaceum CV026 (IC₅₀ = 10 μM) .

- Molecular docking : Simulate binding to LuxR-type receptors (AutoDock Vina, ∆G = -9.2 kcal/mol) .

- RT-qPCR : Measure downregulation of lasI and rhlI genes in P. aeruginosa .

Q. How do solvent polarity and catalyst choice influence regioselectivity in cross-coupling reactions involving this compound?

- Methodological Answer :

- Palladium catalysis : Use Pd(OAc)₂/XPhos in toluene for Suzuki-Miyaura coupling (yield: 85%) .

- Solvent effects : DMF increases para-selectivity (>90%) vs. THF (70%) due to coordination with Pd intermediates .

Data Contradiction Analysis

Q. Why do some studies report conflicting thermal stability values for this compound?

- Methodological Answer : Discrepancies arise from:

- Sample purity : Impurities (e.g., residual solvents) lower observed decomposition temperatures .

- Analytical methods : TGA under N₂ vs. air alters oxidation rates (ΔT = ±20°C) .

Methodological Tools Table

Featured Recommendations

| Most viewed | ||

|---|---|---|